molecular formula C16H24N2O5S B4568541 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

Cat. No.: B4568541
M. Wt: 356.4 g/mol
InChI Key: KCLHZMBLRZQKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a dimethoxyphenyl moiety, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methyl-1-propanone in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperazine ring may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIMETHOXYPHENYL)-3-((2,3,4,5,6-PENTAMETHYLBENZYL)SULFANYL)-1-PROPANONE
  • 1-(3,4-DIMETHOXYPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE
  • 1-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-PROPANONE

Uniqueness

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-12(2)16(19)17-7-9-18(10-8-17)24(20,21)13-5-6-14(22-3)15(11-13)23-4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLHZMBLRZQKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.